

Using Paquinimod to study the pathogenesis of COVID-19 by mediating aberrant neutrophils.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Paquinimod-d5-1

Cat. No.: B12367726

[Get Quote](#)

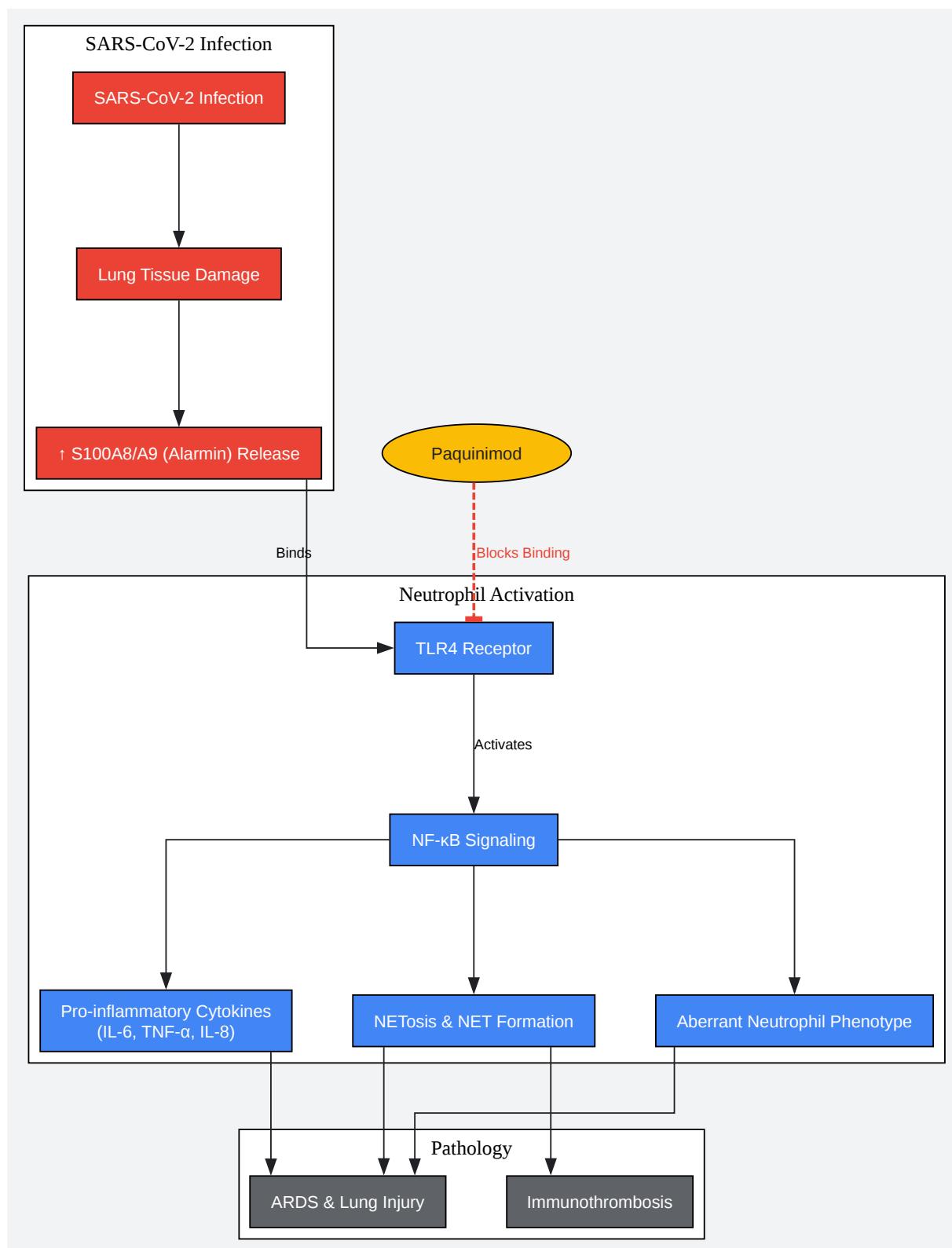
Application Notes & Protocols

Topic: Using Paquinimod to Study the Pathogenesis of COVID-19 by Mediating Aberrant Neutrophils

Audience: Researchers, scientists, and drug development professionals.

Introduction

Severe Coronavirus Disease 2019 (COVID-19), caused by the SARS-CoV-2 virus, is frequently marked by a dysregulated immune response and hyperinflammation.^[1] A key feature of severe COVID-19 is the excessive activation and recruitment of neutrophils, which contribute to tissue damage, microvascular thrombosis, and acute respiratory distress syndrome (ARDS).^{[2][3]} These "aberrant" neutrophils are driven by alarmins, such as S100A8 and S100A9, which are robustly induced in COVID-19 patients and animal models.^{[4][5]}


The S100A8/A9 heterodimer, also known as calprotectin, acts as a damage-associated molecular pattern (DAMP) that binds to Toll-like receptor 4 (TLR4) on immune cells, particularly neutrophils.^{[6][7]} This interaction triggers a potent pro-inflammatory cascade. Paquinimod is a quinoline-3-carboxamide compound that specifically inhibits the S100A8/A9 signaling pathway by preventing its binding to TLR4.^{[6][8]} This makes Paquinimod a valuable tool for investigating the role of the S100A8/A9 axis in COVID-19 pathogenesis and a potential therapeutic agent to mitigate the associated hyperinflammation.^{[4][9]}

Mechanism of Action: Paquinimod's Role in the S100A8/A9-TLR4 Pathway

In the context of severe SARS-CoV-2 infection, lung epithelial and endothelial damage leads to the release of S100A8/A9. These alarmins bind to and activate TLR4 on the surface of neutrophils. This engagement initiates downstream signaling cascades, primarily through MyD88 and NF-κB, leading to several pathological outcomes:

- Cytokine Storm: Increased transcription and release of pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and TNF- α , which recruit more immune cells and amplify the inflammatory state.[6][8]
- Neutrophil Extracellular Trap (NET) Formation: Activation of neutrophils to release NETs, which are web-like structures of DNA, histones, and granular proteins.[10][11] While intended to trap pathogens, excessive NET formation (NETosis) in COVID-19 contributes to immunothrombosis and severe lung injury.[10][12]
- Generation of Aberrant Neutrophils: The S100A8/A9 axis promotes emergency myelopoiesis, leading to the release of immature and dysfunctional neutrophil subsets that perpetuate inflammation.[5]

Paquinimod functions by binding to S100A9, preventing the S100A8/A9 complex from interacting with TLR4.[8][13] This blockade interrupts the inflammatory feedback loop, reducing the activation of aberrant neutrophils, decreasing cytokine production, and inhibiting pathological NET formation.[4][5]

[Click to download full resolution via product page](#)

Caption: S100A8/A9-TLR4 signaling pathway in COVID-19 and Paquinimod's point of intervention.

Data Presentation: Preclinical Efficacy of Paquinimod

Studies using mouse models of coronavirus infection have provided quantitative evidence of Paquinimod's therapeutic potential.

Model System	Treatment	Key Finding	Quantitative Result	Reference
K18-hACE2 mice infected with SARS-CoV-2	Paquinimod (10 mg/kg, daily)	Reduced viral load in lungs	Significant reduction in viral RNA copies at 7 days post-infection.	[4]
K18-hACE2 mice infected with SARS-CoV-2	Paquinimod (10 mg/kg, daily)	Rescued lung pathology	Substantial reduction in lung damage, bleeding, and fibrosis.	[4][5]
C57BL/6 mice infected with Mouse Hepatitis Virus (MHV)	Paquinimod (10 mg/kg, daily)	Improved survival	~100% survival rate in Paquinimod-treated mice vs. ~20% in the control group.	[4]
C57BL/6 mice infected with MHV	Paquinimod (10 mg/kg, daily)	Reduced aberrant neutrophils	Significantly reduced the population of pathogenic CD11b+Ly6Glow neutrophils.	[4]
Human OA synovium explants	Paquinimod	Reduced inflammatory factors	Blocked S100A9-induced production of IL-6, IL-8, and TNF- α .	[8]

Experimental Protocols

Herein are detailed protocols for the investigation of Paquinimod's effect on neutrophil functions in the context of COVID-19.

Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of high-purity neutrophils from whole blood, suitable for downstream functional assays.

Materials:

- Whole blood collected in EDTA or heparin tubes.
- Phosphate-Buffered Saline (PBS), Ca⁺⁺/Mg⁺⁺ free.
- Ficoll-Paque PLUS.
- 3% Dextran solution in saline.
- Red Blood Cell (RBC) Lysis Buffer.
- Fetal Bovine Serum (FBS).
- RPMI 1640 medium.

Procedure:

- Dilute whole blood 1:1 with PBS.
- Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).
- Collect the erythrocyte/granulocyte pellet at the bottom.
- Resuspend the pellet in PBS and add an equal volume of 3% Dextran solution. Mix well and let the tube stand at room temperature for 20-30 minutes to allow RBCs to sediment.

- Collect the upper, leukocyte-rich supernatant.
- Centrifuge the supernatant at 250 x g for 10 minutes. Discard the supernatant.
- To remove remaining RBCs, resuspend the pellet in ice-cold RBC Lysis Buffer for 5-10 minutes.
- Stop the lysis by adding an excess of PBS. Centrifuge at 250 x g for 10 minutes.
- Resuspend the neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS.
- Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. Purity should be >95% as assessed by flow cytometry or cytospin.

Protocol 2: In Vitro NETosis Induction and Inhibition with Paquinimod

This protocol details how to stimulate NET formation in isolated neutrophils and assess the inhibitory effect of Paquinimod.

Materials:

- Isolated human neutrophils (from Protocol 1).
- Paquinimod (dissolved in DMSO, final concentration typically 1-10 μ M).
- NET-inducing stimuli:
 - Phorbol 12-myristate 13-acetate (PMA, 25-100 nM).
 - Recombinant S100A8/A9 protein (1-10 μ g/mL).
 - Serum from severe COVID-19 patients (10% v/v).[\[12\]](#)
- SYTOX Green nucleic acid stain.
- 96-well black, clear-bottom plates.

- Plate reader with fluorescence capabilities.

Procedure:

- Seed neutrophils at 2×10^5 cells/well in a 96-well plate.
- Pre-incubate cells with Paquinimod or vehicle control (DMSO) for 30-60 minutes at 37°C.
- Add SYTOX Green to all wells at a final concentration of 5 μ M.
- Induce NETosis by adding the desired stimulus (PMA, S100A8/A9, or patient serum).
- Immediately place the plate in a plate reader pre-warmed to 37°C.
- Measure fluorescence (Excitation: 485 nm, Emission: 520 nm) every 15-30 minutes for 3-4 hours.
- (Optional) For endpoint analysis, lyse all cells with a detergent like Triton X-100 to determine maximum fluorescence (100% NETosis).
- Normalize the fluorescence readings to the maximum lysis control and plot the kinetic response.

Protocol 3: Quantification of NETs by Immunofluorescence Microscopy

This protocol provides a method for visualizing and quantifying NETs.

Materials:

- Neutrophils cultured on poly-L-lysine coated coverslips.
- 4% Paraformaldehyde (PFA).
- Permeabilization buffer (0.1% Triton X-100 in PBS).
- Blocking buffer (5% BSA in PBS).

- Primary antibodies: Rabbit anti-Neutrophil Elastase (NE), Mouse anti-citrullinated Histone H3 (Cit-H3).
- Secondary antibodies: Alexa Fluor 488 anti-Rabbit, Alexa Fluor 594 anti-Mouse.
- DAPI nuclear stain.
- Mounting medium.

Procedure:

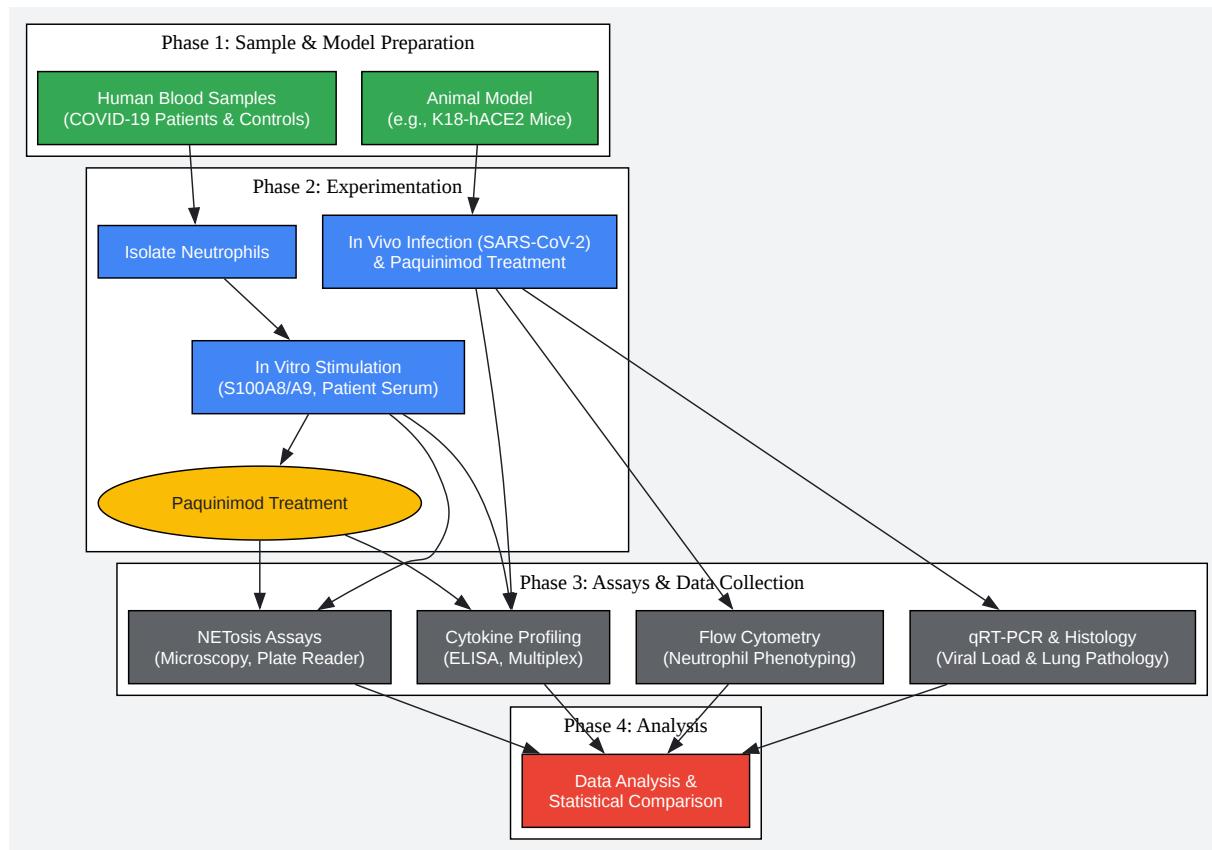
- Perform the NETosis induction assay (Protocol 2) on coverslips for a fixed time point (e.g., 3 hours).
- Fix the cells with 4% PFA for 15 minutes.
- Gently wash three times with PBS.
- Permeabilize cells for 10 minutes.
- Wash three times with PBS.
- Block for 1 hour at room temperature.
- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
- Wash three times with PBS.
- Incubate with corresponding secondary antibodies for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Counterstain with DAPI for 5 minutes.
- Mount coverslips onto microscope slides.
- Image using a fluorescence or confocal microscope. NETs are identified as web-like structures co-localizing DAPI (DNA), NE, and Cit-H3.

Protocol 4: In Vivo Murine Model of SARS-CoV-2 Infection

This protocol outlines a general procedure for testing Paquinimod's efficacy in a relevant animal model. All animal work must be approved by an Institutional Animal Care and Use Committee (IACUC).

Model:

- K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.[\[4\]](#)


Procedure:

- Acclimatization: House mice in a BSL-3 facility for at least 7 days before the experiment.
- Grouping: Randomly assign mice to a vehicle control group and a Paquinimod treatment group (n=6-10 per group).
- Treatment: Begin prophylactic treatment one day before infection. Administer Paquinimod (e.g., 10 mg/kg) or vehicle daily via oral gavage.[\[4\]](#)
- Infection: Anesthetize mice and intranasally infect them with a sublethal dose of SARS-CoV-2.
- Monitoring: Monitor mice daily for weight loss, clinical signs of disease, and survival for up to 14 days.
- Endpoint Analysis: At selected time points (e.g., day 4 and day 7 post-infection), euthanize a subset of mice.
 - Viral Load: Harvest lung tissue for qRT-PCR analysis of SARS-CoV-2 RNA.
 - Histopathology: Perfusion and fix lungs in formalin for H&E staining to assess inflammation and tissue damage.

- Flow Cytometry: Prepare single-cell suspensions from lung tissue and blood to analyze immune cell populations, particularly neutrophil subsets (e.g., Ly6G+, CD11b+).
- Cytokine Analysis: Measure cytokine levels in bronchoalveolar lavage fluid (BALF) or plasma using a multiplex assay.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating Paquinimod's effects, from initial sample collection to final data analysis.

[Click to download full resolution via product page](#)

Caption: A comprehensive experimental workflow for studying Paquinimod's effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JCI Insight - New (re)purpose for an old drug: purinergic modulation may extinguish the COVID-19 thromboinflammatory firestorm [insight.jci.org]
- 2. Characterization of Neutrophil Functional Responses to SARS-CoV-2 Infection in a Translational Feline Model for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Induction of alarmin S100A8/A9 mediates activation of aberrant neutrophils in the pathogenesis of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Blockage of S100A8/A9 ameliorates septic nephropathy in mice [frontiersin.org]
- 7. Overexpression of S100A9 in obesity impairs macrophage differentiation via TLR4-NFkB-signaling worsening inflammation and wound healing [thno.org]
- 8. Prophylactic treatment with S100A9 inhibitor paquinimod reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Enhanced neutrophil extracellular trap formation in COVID-19 is inhibited by the protein kinase C inhibitor ruboxistaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutrophil Extracellular Traps (NETs) and Covid-19: A new frontiers for therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Neutrophil extracellular traps in COVID-19 [insight.jci.org]
- 13. Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Using Paquinimod to study the pathogenesis of COVID-19 by mediating aberrant neutrophils.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12367726#using-paquinimod-to-study-the-pathogenesis-of-covid-19-by-mediating-aberrant-neutrophils>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com